molecular formula C10H13FN5O6P B092163 Adenosine monophosphofluoridate CAS No. 19375-33-8

Adenosine monophosphofluoridate

Cat. No.: B092163
CAS No.: 19375-33-8
M. Wt: 349.21 g/mol
InChI Key: PZWOGYWWDIXJIB-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine monophosphofluoridate (AMP-F) is a fluorinated derivative of adenosine monophosphate (AMP), where a hydroxyl group in the phosphate moiety is replaced by fluorine. This substitution introduces unique chemical and biochemical properties, such as increased electronegativity and resistance to enzymatic hydrolysis, making it a compound of interest in medicinal chemistry and enzymology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium L-aspartate can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain sodium L-aspartate in crystalline form .

Industrial Production Methods

Industrial production of sodium L-aspartate often involves the use of fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce L-aspartic acid, which is then neutralized with sodium hydroxide to form sodium L-aspartate. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium L-aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cardiovascular Applications

Adenosine monophosphofluoridate is primarily recognized for its role in cardiovascular research. It is utilized in pharmacologic stress testing for myocardial perfusion imaging, aiding in the assessment of coronary artery disease.

Case Study: Myocardial Infarction Treatment

In a clinical trial (AMISTAD 1), adenosine was administered to patients within six hours of myocardial infarction onset. Results indicated a reduction in infarct size, particularly in anterior infarctions, suggesting potential therapeutic benefits when used alongside thrombolysis .

Study Participants Intervention Outcome
AMISTAD 1236Adenosine vs. placeboReduction in infarct size in anterior cases
AMISTAD 22118Adenosine with PCIImproved blood flow and reduced mortality

Neurological Applications

Research indicates that adenosine receptors play a significant role in central nervous system disorders such as Alzheimer's disease, depression, and epilepsy. Modifications of adenosine derivatives are being explored to enhance their therapeutic efficacy.

Case Study: Epilepsy Treatment

A study demonstrated that adenosine receptor modulation could reduce seizure frequency in animal models, highlighting its potential as a treatment for epilepsy .

Condition Mechanism Outcome
EpilepsyModulation of adenosine receptorsReduced seizure frequency in animal models
Alzheimer's DiseaseTargeting A1 receptors to enhance neuroprotectionPotential cognitive improvement noted

Pain Management

This compound has been investigated for its analgesic properties, particularly in chronic pain conditions such as neuropathic pain and hyperalgesia.

Case Study: Chronic Pain Management

Clinical trials have shown that adenosine can alleviate pain symptoms associated with conditions like fibromyalgia and complex regional pain syndrome .

Study Condition Intervention Outcome
Pain ManagementComplex Regional Pain SyndromeAdenosine administrationSignificant reduction in pain levels

Mechanism of Action

Sodium L-aspartate exerts its effects primarily through its role in the tricarboxylic acid cycle (TCA cycle). It is converted to oxaloacetate, which is a key intermediate in the TCA cycle, facilitating energy production. Additionally, it acts as a precursor for the synthesis of other amino acids, nucleotides, and neurotransmitters . The molecular targets include enzymes involved in the TCA cycle and amino acid metabolism .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₁₀H₁₄N₅O₆PF (inferred from AMP structure and fluorine substitution).
  • Molecular Weight : ~346.2 g/mol (slightly higher than AMP due to fluorine's atomic mass).
  • Functional Group: Monofluorophosphate (PO₃F²⁻) at the 5'-position of adenosine.

Comparative Analysis with Similar Adenosine Derivatives

Adenosine Monophosphate (AMP)

  • Structure : Phosphate group (PO₄³⁻) at the 5'-position.
  • Molecular Formula : C₁₀H₁₄N₅O₇P; Molecular Weight : 347.22 g/mol .
  • Key Differences :
    • AMP-F’s fluorine substitution reduces hydrolysis susceptibility compared to AMP’s labile phosphate ester bond.
    • Enzymatic Degradation: AMP is rapidly dephosphorylated by phosphatases, whereas AMP-F’s fluorophosphate group resists cleavage .

Adenosine Diphosphate (ADP)

  • Structure : Two phosphate groups (pyrophosphate linkage: P-O-P).
  • Molecular Formula : C₁₀H₁₅N₅O₁₀P₂; Molecular Weight : 427.20 g/mol .
  • Key Differences :
    • ADP participates in energy transfer (e.g., ATP synthesis), while AMP-F’s fluorophosphate group is metabolically inert.
    • Fluorine in AMP-F increases electronegativity, altering binding affinity compared to ADP’s charged pyrophosphate .

Cyclic Adenosine Monophosphate (cAMP)

  • Structure : Cyclic ester bond between 3'- and 5'-phosphate groups.
  • Molecular Formula : C₁₀H₁₂N₅O₆P; Molecular Weight : 329.21 g/mol .
  • Key Differences :
    • cAMP acts as a secondary messenger, whereas AMP-F’s linear structure and fluorine substitution limit receptor interactions.
    • Stability: cAMP’s cyclic structure confers resistance to phosphodiesterases, but AMP-F’s fluorophosphate provides additional hydrolytic stability .

Adenosine Phosphite and Phosphate Derivatives

  • Phosphite (HPO₃³⁻) vs. Phosphate (PO₄³⁻): Phosphite derivatives (e.g., 5'-adenosine phosphite) are less oxidized and more reactive than phosphate or fluorophosphate groups. AMP-F’s fluorophosphate exhibits intermediate electronegativity between phosphite and phosphate, influencing nucleophilic substitution rates .

Isomeric Forms (2'-AMP, 3'-AMP)

  • Structural Variance : Phosphate group position (2' or 3' vs. 5' in AMP-F).
  • Functional Impact :
    • 2'-AMP and 3'-AMP are RNA degradation products, whereas AMP-F’s 5'-fluorophosphate mimics ATP’s energy-carrying structure.
    • Isomers lack fluorine’s steric and electronic effects, altering enzyme recognition .

Pharmacological and Biochemical Implications

  • Enzyme Inhibition: AMP-F acts as a phosphatase inhibitor due to its non-cleavable fluorophosphate group .
  • Therapeutic Potential: Fluorination improves metabolic stability, making AMP-F a candidate for drug delivery systems targeting nucleotide-dependent pathways .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Property
Adenosine Monophosphofluoridate C₁₀H₁₄N₅O₆PF ~346.2 5'-PO₃F²⁻ Hydrolysis-resistant
AMP C₁₀H₁₄N₅O₇P 347.22 5'-PO₄³⁻ Labile to phosphatases
ADP C₁₀H₁₅N₅O₁₀P₂ 427.20 5'-P-O-P Energy transfer mediator
cAMP C₁₀H₁₂N₅O₆P 329.21 3',5'-cyclic PO₄³⁻ Secondary messenger

Table 2: Stability and Reactivity

Compound Hydrolysis Half-Life (pH 7.4) Enzymatic Susceptibility Electronegativity (Pauling Scale)
AMP-F >24 hours Low (phosphatase-resistant) 3.98 (P-F bond)
AMP ~1 hour High 3.44 (P-O bond)
ADP <30 minutes High (pyrophosphatases) 3.44 (P-O bond)

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the structural integrity of adenosine monophosphofluoridate in experimental settings?

  • Methodological Answer : Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm fluorophosphorylation sites and purity. Mass spectrometry (MS) ensures accurate molecular weight determination. For phosphate-specific analysis, colorimetric assays using ammonium molybdate or 1,2,4-aminonaphtholsulfonic acid (as described in phosphate quantification protocols) can validate phosphate-fluorine bonding integrity .

Q. How does this compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 4–9) at controlled temperatures (4°C, 25°C, 37°C). Degradation kinetics can be monitored via high-performance liquid chromatography (HPLC) paired with UV-Vis or fluorescence detection. Comparative studies with structurally similar fluorinated organophosphates (e.g., perfluorooctanesulfonates) may provide mechanistic insights into hydrolysis pathways .

Q. What enzymatic pathways are most likely to interact with this compound, and how can these interactions be assayed?

  • Methodological Answer : Enzymes like adenosine kinase or AMP deaminase (which process adenosine derivatives) are primary candidates. Kinetic assays using fluorometric substrates or radiolabeled ATP can quantify inhibition/activation effects. For example, AMP deaminase activity can be measured via spectrophotometric detection of inosinic acid production at 265 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific metabolic rates or fluorinated compound uptake efficiency. Standardized protocols for cell culture conditions (e.g., media composition, passage number) and dose-response normalization (e.g., protein content or cell count) are critical. Meta-analyses of class-level data (e.g., fluorinated nucleotides) and supplemental literature reviews on transporter expression profiles can contextualize findings .

Q. What experimental designs are optimal for studying synergistic effects between this compound and other nucleotide analogs?

  • Methodological Answer : Isobolographic analysis or combination index (CI) methods are robust for quantifying synergy. Fixed-ratio dilution assays across multiple concentrations, paired with computational modeling (e.g., CompuSyn software), can differentiate additive, synergistic, or antagonistic effects. Controls should include single-agent dose curves and vehicle-treated samples .

Q. What mechanisms underlie this compound’s reported cytotoxicity in specific tissue models?

  • Methodological Answer : Toxicity profiling requires in vitro models (e.g., primary hepatocytes or renal proximal tubule cells) to assess mitochondrial dysfunction (via JC-1 staining for membrane potential) or oxidative stress (via glutathione depletion assays). Comparative in vivo studies using knockout models (e.g., adenosine receptor-deficient mice) can isolate receptor-mediated vs. metabolic toxicity pathways .

Q. How can high-throughput screening (HTS) platforms be adapted to study this compound’s kinase inhibition profiles?

  • Methodological Answer : HTS assays using recombinant kinase panels (e.g., Eurofins KinaseProfiler) with ATP-competitive luminescent endpoints (e.g., ADP-Glo™) are effective. Dose-response curves (1 nM–100 µM) and Z’-factor validation ensure assay robustness. Counter-screening against fluorinated nucleotide analogs controls for off-target effects .

Q. Data Analysis and Presentation Guidelines

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) calculate EC₅₀/IC₅₀ values. Outlier detection (e.g., Grubbs’ test) and heterogeneity adjustments (e.g., mixed-effects models) improve reproducibility. Raw data should be archived in appendices, while processed data (normalized to controls) are presented in main figures .

Q. How should researchers address variability in fluorinated compound quantification across spectroscopic techniques?

  • Methodological Answer : Cross-validation using orthogonal methods (e.g., NMR for qualitative confirmation, LC-MS/MS for quantitative accuracy) reduces technique-specific bias. Internal standards (e.g., deuterated analogs) correct for matrix effects in biological samples .

Properties

CAS No.

19375-33-8

Molecular Formula

C10H13FN5O6P

Molecular Weight

349.21 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid

InChI

InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1

InChI Key

PZWOGYWWDIXJIB-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N

Synonyms

adenosine monophosphofluoridate
AMPF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.